Benzimidazole, 5-chloro-4-fluoro-2-(trifluoromethyl)-
Overview
Description
Benzimidazole, 5-chloro-4-fluoro-2-(trifluoromethyl)- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamine with various reagents. For benzimidazole, 5-chloro-4-fluoro-2-(trifluoromethyl)-, the synthesis can be achieved through the following steps:
Condensation Reaction: Ortho-phenylenediamine reacts with 5-chloro-4-fluoro-2-(trifluoromethyl)benzaldehyde in the presence of an acid catalyst to form the corresponding Schiff base.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs green chemistry principles to enhance yield and reduce environmental impact. Methods such as microwave-assisted synthesis, solvent-free conditions, and the use of nanocatalysts have been developed to improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Benzimidazole, 5-chloro-4-fluoro-2-(trifluoromethyl)- can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and base catalysts.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions to achieve high yields.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit enhanced biological activity and chemical stability.
Scientific Research Applications
Benzimidazole, 5-chloro-4-fluoro-2-(trifluoromethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial, antiviral, and antiparasitic activities.
Medicine: It is investigated for its anticancer properties and potential use in the treatment of various diseases.
Mechanism of Action
The mechanism of action of benzimidazole, 5-chloro-4-fluoro-2-(trifluoromethyl)- involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes involved in critical biological processes, such as DNA synthesis and cell division.
Receptor Binding: It can bind to specific receptors on the cell surface, modulating signal transduction pathways.
Disruption of Cellular Functions: The compound can interfere with cellular functions, leading to cell death or inhibition of cell growth.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
5-Chloro-2-(trifluoromethyl)benzimidazole: A similar compound with chloro and trifluoromethyl groups.
4-Fluoro-2-(trifluoromethyl)benzimidazole: A similar compound with fluoro and trifluoromethyl groups.
Uniqueness
Benzimidazole, 5-chloro-4-fluoro-2-(trifluoromethyl)- is unique due to the presence of both chloro and fluoro groups along with the trifluoromethyl group. This combination enhances its chemical stability, biological activity, and potential for diverse applications compared to other benzimidazole derivatives .
Properties
IUPAC Name |
5-chloro-4-fluoro-2-(trifluoromethyl)-1H-benzimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4N2/c9-3-1-2-4-6(5(3)10)15-7(14-4)8(11,12)13/h1-2H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTONVTBIOPKFII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=N2)C(F)(F)F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40237656 | |
Record name | Benzimidazole, 5-chloro-4-fluoro-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40237656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89426-94-8 | |
Record name | Benzimidazole, 5-chloro-4-fluoro-2-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089426948 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzimidazole, 5-chloro-4-fluoro-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40237656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.